molecular formula C11H15NSi B1312356 4-((Trimethylsilyl)ethynyl)aniline CAS No. 75867-39-9

4-((Trimethylsilyl)ethynyl)aniline

Cat. No. B1312356
CAS RN: 75867-39-9
M. Wt: 189.33 g/mol
InChI Key: CHTZIDLXGXGNMA-UHFFFAOYSA-N
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Description

4-((Trimethylsilyl)ethynyl)aniline is a derivative of 4-ethynylaniline . It is also known as p-ethynylaniline, which is a terminal alkyne . The molecular weight of this compound is 189.33 g/mol .


Synthesis Analysis

The synthesis of 2-ethynylaniline derivatives, such as 4-((Trimethylsilyl)ethynyl)aniline, can be prepared by the palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene .


Molecular Structure Analysis

The molecular structure of 4-((Trimethylsilyl)ethynyl)aniline is represented by the linear formula C11H15NSi .


Chemical Reactions Analysis

The transition metal-catalyzed polymerization of 4-ethynylaniline to afford poly(4-ethynylaniline) has been reported . This suggests that 4-((Trimethylsilyl)ethynyl)aniline may also undergo similar reactions.


Physical And Chemical Properties Analysis

4-((Trimethylsilyl)ethynyl)aniline is a solid substance . It has a melting point range of 89.0 to 93.0 °C .

Safety And Hazards

4-((Trimethylsilyl)ethynyl)aniline is classified as a skin irritant (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335), and may cause long-lasting harmful effects to aquatic life (H413) . Precautionary measures include avoiding release to the environment (P273), washing skin thoroughly after handling (P264), wearing protective gloves/eye protection/face protection (P280), and getting medical advice/attention if skin or eye irritation occurs (P332 + P313, P337 + P313) .

properties

IUPAC Name

4-(2-trimethylsilylethynyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTZIDLXGXGNMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453409
Record name 4-[(Trimethylsilyl)ethynyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Trimethylsilyl)ethynyl)aniline

CAS RN

75867-39-9
Record name 4-[(Trimethylsilyl)ethynyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((Trimethylsilyl)ethynyl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

As shown in the following Reaction 1, 300 mg (1.37 mmol) of 4-iodoaniline was melted in 5 mL of trimethylamine, and 0.20 mL (1.46 mmol, 1.07 eq) of trimethylsilylacetylene, 4 mg (0.0068 mmol, 0.5 mol %) of dichlorobis-(triphenylphosphine)palladium(II), and 2 mg (0.013 mmol, 1 mol %) of copper iodide were added thereto, and then the reaction solution was stirred under nitrogen atmosphere for 12 hours. Next, the reaction solution was filtered with ether, and was extracted with 10 mL of 2M ammonium chloride aqueous solution 2 times and with 1M sodium chloride aqueous solution 1 time. The organic solvent layer was dehydrated with magnesium sulfate, filtered, and then distilled under reduced pressure. The compound distilled under reduced pressure was purified with a column chromatography (mobile phase volume ratio; ethylacetate:n-hexane=1:4) to obtain 246 mg of 4-trimethylsilylethynylaniline with the yield of 98%. NMR data of the obtained compound is as follows. [1H NMR (400 MHz, CDCl3): δ 0.24-0.27 (m, 9H), 3.81 (s, 2H), 6.58 (d, 2H), 7.29 (d, 2H)].
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
4 mg
Type
catalyst
Reaction Step Two
Quantity
2 mg
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
133
Citations
JY Chang, SB Rhee, S Cheong, M Yoon - Macromolecules, 1992 - ACS Publications
Poly [bis [4-[(trimethylsilyl) ethynyl] anilino] phosphazene] was prepared by reaction of poly-(dichlorophosphazene) with 4-[(trimethylsilyl) ethynyl] aniline. Cosubstituent poly (…
Number of citations: 36 pubs.acs.org
H Wang, L Chen, M Li, Y She, C Zhu, M Yan - Foods, 2022 - mdpi.com
Avoiding interference and realizing the precise detection of mycotoxins in complex food samples is still an urgent problem for surface-enhanced Raman spectroscopy (SERS) analysis …
Number of citations: 6 www.mdpi.com
JR Nitschke, S Zürcher, TD Tilley - Journal of the American …, 2000 - ACS Publications
The development of a new macrocyclization reagent, Rosenthal's Cp 2 Zr(pyr)(Me 3 SiC⋮CSiMe 3 ), has allowed the preparation of two large, functionalized macrocycles. The diyne 5,5‘…
Number of citations: 116 pubs.acs.org
A Hayat, A Sassolas, A Rhouati, JL Marty - Immobilization of Enzymes and …, 2013 - Springer
This paper describes a novel, simple, and versatile protocol for covalent immobilization of enzyme on electrode. The immobilization method is based on the combination of diazonium …
Number of citations: 5 link.springer.com
M Ueda, T Ueno, Y Suyama, I Ryu - Chemical Communications, 2016 - pubs.rsc.org
Treatment of alkynes with o-methoxycarbonylphenylboronic acid in the presence of a cobalt catalyst resulted in the corresponding 2,3-disubstituted indenones in good yields. Excellent …
Number of citations: 31 pubs.rsc.org
ME Ragoussi, S Casado, R Ribeiro-Viana… - Chemical …, 2013 - pubs.rsc.org
Two new protein recognition systems have been prepared by covalent functionalization of few-layer graphene and SWCNTs with α-D-mannosyl dendrons. A glycodendron, bearing …
Number of citations: 42 pubs.rsc.org
J Mateos-Gil, L Rodríguez-Pérez, MM Oliva, G Katsukis… - Nanoscale, 2015 - pubs.rsc.org
The reactivity of several carbon nanoforms (CNFs), single-walled carbon nanotubes (SWCNTs), multi-walled carbon nanotubes (MWCNTs) and graphene, has been investigated …
Number of citations: 34 pubs.rsc.org
JX Ong, WH Ang - Chemistry–An Asian Journal, 2020 - Wiley Online Library
Fluorescence microscopy has emerged as an attractive technique to probe the intracellular processing of Pt‐based anticancer compounds. Herein, we reported the first through‐bond …
Number of citations: 9 onlinelibrary.wiley.com
A Hayat, JL Marty, AE Radi - Electroanalysis, 2012 - Wiley Online Library
A novel, simple and versatile protocol for covalent immobilization of horseradish peroxidase (HRP) on screen‐printed carbon electrode (SPCE) based on the combination of diazonium …
J Kubitschke, C Näther, R Herges - 2010 - Wiley Online Library
Various triazatriangulenes are synthesized by nucleophilic attack at the central C atom of triazatriangulenium ions. The molecular functions, especially azobenzenes, are fixed via an …

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